3,3-Dimethyl-1-(methylthio)butan-2-one oxime
Overview
Description
3,3-dimethyl-1-(methylsulfanyl)butan-2-one oxime is a ketoxime. It derives from a 3,3-dimethyl-1-(methylsulfanyl)butan-2-one.
Scientific Research Applications
Mass Spectral Characteristics
Research has utilized 3,3-dimethyl-1-(methylthio)butan-2-one oxime in studying mass spectral characteristics. Using deuterium labeling and high-resolution mass spectroscopy, modes of electron impact fragmentation of this compound and its metabolites have been investigated. The study found that fragmentation primarily occurs through either the loss of CH3NCO or the sulfur-containing moiety, with the process being influenced by the oxidation state at sulfur (Corkins, Mannion, & Storace, 1980).
Antioxidant Properties
Another study focused on the potential antioxidant properties of oxime compounds, including this compound derivatives. The research demonstrated that these compounds can decrease hydrogen peroxide-induced lipid peroxidation at low concentrations, suggesting potential as antioxidant compounds (Puntel et al., 2008).
Emission Profile in Silicone Sealants
A study on the emission profile of butan-2-one oxime from silicone sealants found significant variations in emission rates depending on the method of silicone application. This compound's emission process from neutral silicone sealant involves three stages: dynamic emission, declining emission, and stable residual emission. The findings are crucial for understanding environmental and health impacts of this compound in commercial applications (Klewicz, Marć, & Zabiegała, 2020).
Magnetism and Catalytic Activity in Nickel(II) Complexes
Research involving this compound has also explored its role in forming nickel(II) complexes with unique magnetic and catalytic properties. These complexes have been shown to exhibit interesting magnetic behaviors and significant catecholase-like activity, which are important for various scientific applications (Das et al., 2013).
Inhibition and Reactivation of Cholinesterases
A study on human cholinesterases has shown that oximes, including derivatives of this compound, can effectively inhibit and reactivate these enzymes. This research is significant for understanding the interactions of oximes with enzymes and their potential therapeutic applications (Worek, Diepold, & Eyer, 1999).
properties
CAS RN |
39195-82-9 |
---|---|
Molecular Formula |
C7H15NOS |
Molecular Weight |
161.27 g/mol |
IUPAC Name |
N-(3,3-dimethyl-1-methylsulfanylbutan-2-ylidene)hydroxylamine |
InChI |
InChI=1S/C7H15NOS/c1-7(2,3)6(8-9)5-10-4/h9H,5H2,1-4H3 |
InChI Key |
WMNXDZQBHMQKLX-SOFGYWHQSA-N |
Isomeric SMILES |
CC(C)(C)/C(=N/O)/CSC |
SMILES |
CC(C)(C)C(=NO)CSC |
Canonical SMILES |
CC(C)(C)C(=NO)CSC |
Other CAS RN |
39195-82-9 |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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